molecular formula C11H12F2N2O2 B1476441 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid CAS No. 2026515-45-5

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Cat. No.: B1476441
CAS No.: 2026515-45-5
M. Wt: 242.22 g/mol
InChI Key: BCWCDBMQCJFGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihyperlipidemic Potential

The design and synthesis of new nicotinic acid-based compounds have shown promising results in lowering lipid levels. Compounds synthesized with structural similarities to nicotinic acid have demonstrated significant antihyperlipidemic activity, including lowering serum total cholesterol, total triglycerides, and LDL cholesterol, while elevating HDL cholesterol levels in a high cholesterol diet-fed rat model. This suggests potential applications of such derivatives in treating hyperlipidemia through inhibiting the NPC1L1 receptor, similar to ezetimibe's mechanism of action (Shoman et al., 2020).

Industrial Production Methods

Nicotinic acid is crucial for various industries, including pharmaceuticals, due to its role as an essential nutrient and antipelagic agent. Research into ecological production methods highlights the importance of developing green chemistry approaches to produce nicotinic acid from commercially available raw materials. Such efforts aim to reduce environmental burdens associated with traditional production methods, emphasizing the need for sustainable practices in industrial production (Lisicki et al., 2022).

Receptor Mediation and Anti-lipolytic Effects

The identification of receptors mediating the anti-lipolytic effects of nicotinic acid, such as PUMA-G and HM74 in adipose tissue, has advanced our understanding of its lipid-lowering mechanisms. These receptors' involvement in inhibiting hormone-sensitive triglyceride lipase and decreasing cAMP levels underscores nicotinic acid's potential in developing novel treatments for dyslipidemia, independent of its traditional lipid-modifying effects (Tunaru et al., 2003).

Catalysis and Chemical Synthesis

In chemical synthesis, nicotinic acid derivatives have been utilized as active promoters in N-arylation reactions, showcasing their utility in facilitating various chemical transformations under mild conditions. This application signifies the versatility of nicotinic acid derivatives in enhancing the efficiency of synthetic pathways, thus offering valuable tools for organic chemistry and pharmaceutical manufacturing (Liu et al., 2010).

Herbicidal Activity

Nicotinic acid's role extends into agricultural chemistry, where derivatives have been designed to exhibit herbicidal activity against specific weeds. The discovery of compounds with effective herbicidal properties against species like duckweed and bentgrass suggests the potential of nicotinic acid derivatives in developing new, targeted herbicides. This highlights the compound's utility in addressing agricultural challenges, particularly in weed management (Yu et al., 2021).

Properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)3-5-15(6-4-11)9-2-1-8(7-14-9)10(16)17/h1-2,7H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWCDBMQCJFGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.